molecular formula C₂₅H₂₁Cl₂P B151049 (2-Chlorobenzyl)triphenylphosphonium Chloride CAS No. 18583-55-6

(2-Chlorobenzyl)triphenylphosphonium Chloride

Cat. No. B151049
CAS RN: 18583-55-6
M. Wt: 423.3 g/mol
InChI Key: VRAAQIWOSHYDHE-UHFFFAOYSA-M
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Description

(2-Chlorobenzyl)triphenylphosphonium chloride is a phosphonium salt that is typically synthesized through the reaction of triphenylphosphine with chlorobenzyl chlorides. The compound is part of a broader class of triphenylphosphonium salts, which are known for their utility in various organic synthesis reactions, including the Wittig reaction for the formation of alkenes.

Synthesis Analysis

The synthesis of related triphenylphosphonium compounds involves the reaction of triphenylphosphine with appropriate chlorides. For instance, the reaction of triphenylphosphine with benzyl bromide leads to the formation of benzyltriphenylphosphonium bromide, as described in the synthesis of (benzyl)triphenylphosphonium bromides . Similarly, the kinetics of the substitution reactions of triphenylphosphine with chlorobenzyl chlorides have been studied, indicating that these reactions proceed via an SN2 mechanism and result in the formation of benzyltriphenylphosphonium salts .

Molecular Structure Analysis

The molecular structure of triphenylphosphonium salts is characterized by the presence of a central phosphorus atom bonded to three phenyl groups and an alkyl or aryl group with a halide counterion. For example, the crystal structure of triphenylphosphazenium chloride shows a slightly irregular tetrahedral geometry around the phosphorus atom with a relatively short P-N bond . Although the exact structure of (2-chlorobenzyl)triphenylphosphonium chloride is not provided, it can be inferred that it would have a similar tetrahedral geometry around the phosphorus atom.

Chemical Reactions Analysis

Triphenylphosphonium salts are reactive intermediates in various chemical reactions. They can undergo dechlorination when reacted with tertiary phosphanes, leading to the formation of dichlorophosphorane and ylides, which can further react depending on the substituents at phosphorus . These salts are also precursors for the Wittig reaction, which is used to synthesize Z-form isomers of stilbenes .

Physical and Chemical Properties Analysis

The physical properties of triphenylphosphonium salts include the formation of colorless crystals that can be recrystallized from solvents such as dichloromethane . The chemical properties are highlighted by their reactivity in substitution reactions, which exhibit large and negative entropy of activation and are influenced by factors such as solvent, temperature, and agitation .

Scientific Research Applications

Environmental Impact and Treatment

Organophosphorus compounds, including those with structures similar to "(2-Chlorobenzyl)triphenylphosphonium Chloride," have been extensively used in industries such as flame retardants, additives, and in water treatment processes. Their environmental impact, particularly in water bodies, has been a subject of significant research, focusing on their persistence, bioaccumulation potential, and the effectiveness of various remediation strategies.

  • Organophosphorus Flame Retardants : These compounds have been investigated for their neurotoxic, fertility, reproductive, and carcinogenic effects. Notably, they are not considered highly stable; they metabolize quickly and are excreted, making them a potentially safer alternative to more persistent organic pollutants (Bruchajzer, Frydrych, & Szymańska, 2015).

  • Electrochemical Water Treatment : Studies on electrochemical processes have shown promise in treating water contaminated with organic and inorganic substances. The performance of these treatments can be influenced by the presence of chloride ions, which may affect the formation of toxic byproducts and the overall efficiency of the process (Radjenovic & Sedlak, 2015).

Chemical Properties and Applications

The versatility of phosphonium salts, including those related to "(2-Chlorobenzyl)triphenylphosphonium Chloride," is evident in their wide range of chemical applications. These compounds have been explored for their roles in synthesis, catalysis, and as intermediates in the production of more complex molecules.

  • Corrosion Inhibition : Research into the mechanisms of corrosion and the development of inhibitors is crucial for protecting metals in industrial applications. Phosphonium salts have been identified as potential corrosion inhibitors, with studies focusing on their effectiveness and the underlying protective mechanisms (Lorenz & Mansfeld, 1981).

  • Ionic Liquid-Modified Materials : Ionic liquids, including those derived from phosphonium, have been used to modify various materials for enhanced solid-phase extraction, separation, and chromatographic applications. These modifications aim to leverage the unique properties of ionic liquids to improve efficiency and selectivity in analytical and preparative processes (Vidal, Riekkola, & Canals, 2012).

Safety And Hazards

“(2-Chlorobenzyl)triphenylphosphonium Chloride” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

(2-chlorophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAAQIWOSHYDHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940005
Record name [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorobenzyl)triphenylphosphonium Chloride

CAS RN

18583-55-6
Record name 18583-55-6
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Record name [(2-Chlorophenyl)methyl](triphenyl)phosphanium chloride
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Record name (2-Chlorobenzyl)triphenylphosphonium Chloride
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Record name (2-Chlorobenzyl)triphenylphosphonium chloride
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